molecular formula C20H28O B1254095 All-trans-1,6-seco-1,2-didehydroretinal

All-trans-1,6-seco-1,2-didehydroretinal

Cat. No. B1254095
M. Wt: 284.4 g/mol
InChI Key: LQAJUQDHCUNJJY-OVWFGJEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

All-trans-1,6-seco-1,2-didehydroretinal is a seco retinoid formed by fission of the cyclohexene ring with addition of a hydrogen atom at each terminal group thus created.

Scientific Research Applications

Role in Embryonic Development

All-trans-1,6-seco-1,2-didehydroretinal, along with its precursors and metabolites, plays a significant role in early developmental stages of organisms. Studies on Xenopus embryos have demonstrated the presence and distribution of all-trans-retinol, didehydroretinol, and all-trans-retinal, showing that these compounds do not coincide with the distribution of certain retinoic acids but share similarities with the patterns of all-trans-retinoic acid and all-trans-retinoyl beta-glucuronide (Creech Kraft et al., 1994). Another study on Xenopus embryos revealed that the embryonic metabolism of exogenous all-trans-3,4-didehydroretinol leads to significant abnormalities in posterior regions, suggesting a critical role in morphogenesis (Creech Kraft, Kimelman, & Juchau, 1995).

Analytical Techniques in Biochemistry

High-Performance Liquid Chromatography (HPLC) has been utilized to analyze compounds like all-trans-retinyl and 3,4-didehydroretinyl in tissue extracts, highlighting the importance of these compounds in biochemical research and their distribution in different body compartments (Tsin et al., 1984).

Role in Neuronal Development

Studies have shown that all-trans 3,4-didehydroretinoic acid, similar to all-trans-retinoic acid, supports the survival and differentiation of embryonic chick neurons, indicating its significance in neuronal development. The mechanism involves binding to and activation of nuclear retinoid receptors (Repa et al., 1996).

Interaction with Cellular and Nuclear Receptors

All-trans-3,4-Didehydroretinoic acid (DDRA) has been identified as a biologically active retinoid in human skin. Research indicates that DDRA interacts with cellular retinoic acid-binding proteins and nuclear all-trans-retinoic acid receptors, suggesting a significant role in the control of differentiation and tumorigenesis (Sani, Venepally, & Levin, 1997).

Biochemical and Molecular Biology Studies

The conversion of retinol to 3,4-didehydroretinol has been studied in bullfrog tadpoles, demonstrating the organism's ability to convert retinol to its didehydro derivative. This conversion is significant for understanding the biochemistry of vision and retinoid metabolism in aquatic organisms (Tsin, Alvarez, Fong, & Bridges, 1985).

properties

Product Name

All-trans-1,6-seco-1,2-didehydroretinal

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(2E,4E,6E,8E,10E)-3,7,11,15-tetramethylhexadeca-2,4,6,8,10,14-hexaenal

InChI

InChI=1S/C20H28O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h7-9,11-16H,6,10H2,1-5H3/b12-7+,14-8+,18-11+,19-13+,20-15+

InChI Key

LQAJUQDHCUNJJY-OVWFGJEDSA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=O)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=O)C)C)C)C

synonyms

acyclo-retinal
acycloretinal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
All-trans-1,6-seco-1,2-didehydroretinal
Reactant of Route 2
Reactant of Route 2
All-trans-1,6-seco-1,2-didehydroretinal
Reactant of Route 3
Reactant of Route 3
All-trans-1,6-seco-1,2-didehydroretinal
Reactant of Route 4
Reactant of Route 4
All-trans-1,6-seco-1,2-didehydroretinal
Reactant of Route 5
All-trans-1,6-seco-1,2-didehydroretinal
Reactant of Route 6
All-trans-1,6-seco-1,2-didehydroretinal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.